molecular formula C30H50 B1255137 Dammara-20,24-diene

Dammara-20,24-diene

Cat. No. B1255137
M. Wt: 410.7 g/mol
InChI Key: SEXOMBPXHYAKHY-YCJSVCQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dammara-20,24-diene is a triterpene that is dammarane containing one double bond between the 20 and 21 positions, and another between the 24 and 25 positions. It is a triterpene and a steroid. It derives from a hydride of a dammarane.

Scientific Research Applications

Bioactivity-Guided Fractionation

Dammara-20,24-diene has been identified in studies focusing on bioactivity-guided fractionation. In one such study, it was isolated from Chisocheton polyandrus Merr. leaves and demonstrated dual inhibition of human 5-lipoxygenase and cyclooxygenase-2 (Chan et al., 2012).

Triterpenoid Isolation

This compound has also been isolated in studies exploring the chemical composition of various plant species. For instance, it was identified in Dysoxylum hongkongense and Ethiopian Inula confertiflora root extract, contributing to the understanding of their chemical profiles (Zhang Qi, 1998); (Gashu, 2022).

Phytotoxic Properties

Dammara-20,24-diene has been studied for its phytotoxic properties, as observed in Esenbeckia yaxhoob, where it showed significant inhibition of radicle growth in various seedlings (Mata et al., 1998).

Triterpene Analysis

Further research has focused on the analysis of triterpenes, including dammara-20,24-diene, in various plants. This type of research contributes to the broader understanding of natural products and their potential applications in various fields (Akihisa et al., 1999).

Preservation in Fossil Resins

Interestingly, dammara-20,24-diene and related compounds have been detected in 54 Ma old fossil resins, providing insights into the biosynthetic evolution of plant terpenoids and suggesting the ancient origins of these compounds (Dutta & Mallick, 2017).

properties

Product Name

Dammara-20,24-diene

Molecular Formula

C30H50

Molecular Weight

410.7 g/mol

IUPAC Name

(5S,8R,9R,10S,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C30H50/c1-21(2)11-9-12-22(3)23-15-19-29(7)24(23)13-14-26-28(6)18-10-17-27(4,5)25(28)16-20-30(26,29)8/h11,23-26H,3,9-10,12-20H2,1-2,4-8H3/t23-,24-,25+,26-,28+,29-,30-/m1/s1

InChI Key

SEXOMBPXHYAKHY-YCJSVCQFSA-N

Isomeric SMILES

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C)C

Canonical SMILES

CC(=CCCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCCC4(C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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